molecular formula C5H7N3OS B13732451 2-(4-Methyl-2-thiazolyl)hydrazinecarboxaldehyde CAS No. 32852-21-4

2-(4-Methyl-2-thiazolyl)hydrazinecarboxaldehyde

Cat. No.: B13732451
CAS No.: 32852-21-4
M. Wt: 157.20 g/mol
InChI Key: YVPLYHWVALRLFV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-thiazolyl)hydrazinecarboxaldehyde typically involves the reaction of 4-methyl-2-thiazolylamine with formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

4-Methyl-2-thiazolylamine+Formic acidThis compound\text{4-Methyl-2-thiazolylamine} + \text{Formic acid} \rightarrow \text{this compound} 4-Methyl-2-thiazolylamine+Formic acid→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-thiazolyl)hydrazinecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens and nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives.

Scientific Research Applications

2-(4-Methyl-2-thiazolyl)hydrazinecarboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-thiazolyl)hydrazinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, leading to its biological effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-thiazolylamine: A precursor in the synthesis of 2-(4-Methyl-2-thiazolyl)hydrazinecarboxaldehyde.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

This compound is unique due to its specific structure and the presence of both thiazole and hydrazinecarboxaldehyde moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

32852-21-4

Molecular Formula

C5H7N3OS

Molecular Weight

157.20 g/mol

IUPAC Name

N-[(4-methyl-1,3-thiazol-2-yl)amino]formamide

InChI

InChI=1S/C5H7N3OS/c1-4-2-10-5(7-4)8-6-3-9/h2-3H,1H3,(H,6,9)(H,7,8)

InChI Key

YVPLYHWVALRLFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NNC=O

Origin of Product

United States

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